molecular formula C19H15BrO4 B5133650 (3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one

(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one

Cat. No.: B5133650
M. Wt: 387.2 g/mol
InChI Key: NHDDUGIJGKGJAB-ZROIWOOFSA-N
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Description

(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dimethoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of bromophenyl and dimethoxyphenylmethylidene groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO4/c1-22-16-7-8-17(23-2)13(10-16)9-14-11-18(24-19(14)21)12-3-5-15(20)6-4-12/h3-11H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDUGIJGKGJAB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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